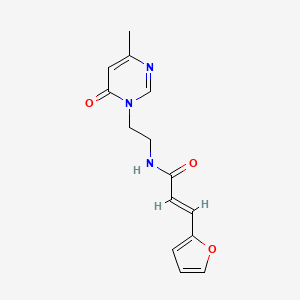
(E)-3-(furan-2-yl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(furan-2-yl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as FMPA, and it belongs to the class of acrylamide derivatives. FMPA has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of FMPA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. FMPA has been shown to inhibit the activity of c-Met kinase, which is involved in cell proliferation, survival, and migration. FMPA has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
FMPA has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of c-Met kinase, which is involved in cell proliferation, survival, and migration. FMPA has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, FMPA has been shown to exhibit anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
FMPA has several advantages and limitations for lab experiments. One of its primary advantages is its potent inhibitory activity against several enzymes, including c-Met kinase and amyloid-beta peptides. This makes it a promising lead compound for the development of new drugs for various diseases. However, FMPA has several limitations, including its low solubility in water and its potential toxicity. These limitations must be taken into consideration when designing experiments using FMPA.
未来方向
There are several future directions for research on FMPA. One area of research is the development of new drugs based on FMPA's structure and mechanism of action. Another area of research is the investigation of FMPA's potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand FMPA's mechanism of action and its biochemical and physiological effects.
合成方法
FMPA is synthesized using a multi-step process that involves the reaction of furan-2-carboxylic acid with 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine. The reaction is carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as N,N-dimethyl-4-aminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure FMPA.
科学研究应用
FMPA has been extensively studied for its potential applications in various scientific fields. One of its primary applications is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. FMPA has been shown to exhibit potent inhibitory activity against several enzymes, including c-Met kinase, which is implicated in various types of cancer. FMPA has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the pathogenesis of this disease.
属性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-11-9-14(19)17(10-16-11)7-6-15-13(18)5-4-12-3-2-8-20-12/h2-5,8-10H,6-7H2,1H3,(H,15,18)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSFPSJXYJEEPT-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)C=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)/C=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

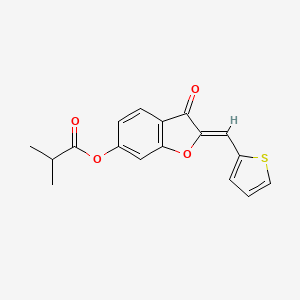
![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide](/img/structure/B2383483.png)

![S-(2,6-difluorophenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2383485.png)
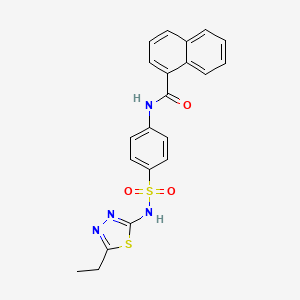
![(2-Methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2383488.png)

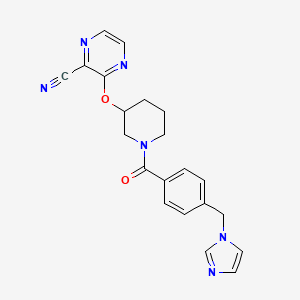
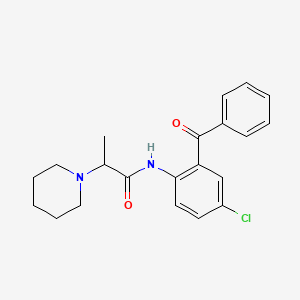
![2-[(Cyclopropylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2383496.png)
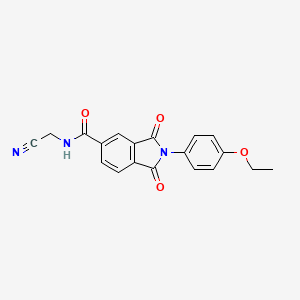
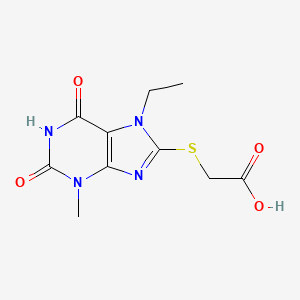
![4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol](/img/structure/B2383501.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(4R,5'R,6R,7S,8S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2383503.png)